8-M-PDOT vs. Tasimelteon and Agomelatine: Superior MT2 Selectivity Ratio for Receptor-Specific Pharmacology
8-M-PDOT demonstrates a 5.2-fold selectivity for the MT2 receptor over MT1 in radioligand binding assays (Ki = 1.12 nM ), with some sources reporting up to 20-fold selectivity based on pKi differences (pKi MT2 = 8.95, pKi MT1 = 8.23) . In contrast, tasimelteon exhibits only 2.1-4.4 fold MT2 selectivity (Ki MT2 = 0.069-0.17 nM, Ki MT1 = 0.30-0.35 nM) [1]. Agomelatine displays near-equivalent affinity for both subtypes (Ki MT1 = 0.06-0.1 nM, Ki MT2 = 0.12-0.27 nM) [2].
| Evidence Dimension | MT2 over MT1 Selectivity Ratio (fold) |
|---|---|
| Target Compound Data | 5.2-fold (Ki-based); 5.2-20-fold (pKi-based) |
| Comparator Or Baseline | Tasimelteon: 2.1-4.4 fold; Agomelatine: ~1.0-2.7 fold |
| Quantified Difference | 8-M-PDOT is approximately 2.4-fold more selective than tasimelteon and 5-fold more selective than agomelatine. |
| Conditions | Human recombinant MT1 and MT2 receptors expressed in CHO or HEK cells; competition binding with 2-[125I]iodomelatonin. |
Why This Matters
Higher MT2 selectivity minimizes confounding MT1-mediated signaling, enabling cleaner interpretation of MT2-specific roles in anxiety, dopamine release, and circadian phase shifts.
- [1] Lavedan C, Forsberg M, Gentile AJ. Tasimelteon: A selective and unique receptor binding profile. Neuropharmacology. 2015;91:142-7. View Source
- [2] Millan MJ, Gobert A, Lejeune F, et al. The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-HT2C receptors, an agonist at MT1/MT2 receptors, and an inhibitor of serotonin uptake. J Pharmacol Exp Ther. 2003;306(3):954-64. View Source
